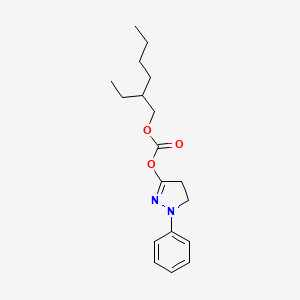
2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted phenylhydrazine. This reaction is often catalyzed by vitamin B1, which acts as a green catalyst, providing high yields and favorable reaction conditions . The reaction is characterized by its simplicity, metal-free catalysis, and the absence of acid or base catalysts.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of scalable synthetic routes that ensure high purity and yield. The use of eco-friendly catalysts and solvents is preferred to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl-containing derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a fluorescent probe for detecting metal ions.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of photoluminescent materials and organic nonlinear optical materials.
作用機序
The mechanism of action of 2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with metal ions and proteins .
類似化合物との比較
Similar Compounds
1,3,5-Trisubstituted-1H-pyrazoles: Known for their fluorescence properties and use as metal ion probes.
2-(2-(3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4-yl)-5-methoxyphenol: Evaluated for its hypotensive capabilities.
Uniqueness
2-Ethylhexyl (1-phenyl-4,5-dihydro-1H-pyrazol-3-yl) carbonate stands out due to its unique combination of a pyrazole ring and an ethylhexyl carbonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
生物活性
2-Ethylhexyl 1-phenyl-4,5-dihydro-1H-pyrazol-3-yl carbonate is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological screening, and pharmacological properties of this compound, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves a multi-step process including cyclocondensation reactions. The structure is characterized by the presence of a pyrazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of related pyrazole derivatives. For instance, compounds synthesized from 5-aryl-1-phenyl-1H-pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The evaluation used the well diffusion method, with results indicating varying zones of inhibition (Table 1).
| Compound ID | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| 10a | 20 | E. coli |
| 10b | 15 | S. aureus |
| 10c | 25 | P. mirabilis |
| 10d | 30 | B. subtilis |
The results suggest that the structural modifications in the pyrazole ring significantly influence antimicrobial efficacy, with some derivatives showing superior activity compared to standard antibiotics like streptomycin .
Cytotoxicity and Anticancer Activity
In addition to antimicrobial effects, certain pyrazole derivatives have been investigated for their cytotoxic properties against cancer cell lines. For example, studies have shown that specific substitutions on the pyrazole ring can enhance cytotoxicity against human cancer cell lines such as HeLa and MCF-7. The mechanism is believed to involve apoptosis induction through mitochondrial pathways .
The biological activity of pyrazole derivatives, including this compound, has been linked to their ability to interact with various biological targets:
- G Protein-Coupled Receptors (GPCRs) : Some studies indicate that these compounds may act as modulators of GPCRs, influencing pathways related to pain and inflammation .
- Enzyme Inhibition : Pyrazole derivatives have been noted for their ability to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes .
Study on Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives and tested them against several bacterial strains. The findings demonstrated that compounds with electron-withdrawing groups at specific positions on the phenyl ring exhibited enhanced antibacterial activity compared to those with electron-donating groups .
Cytotoxicity Assessment in Cancer Research
Another case study focused on evaluating the anticancer potential of a related pyrazole derivative in vitro. The compound was tested against multiple cancer cell lines, revealing IC50 values in the low micromolar range, suggesting significant cytotoxic effects .
特性
CAS番号 |
111882-93-0 |
|---|---|
分子式 |
C18H26N2O3 |
分子量 |
318.4 g/mol |
IUPAC名 |
2-ethylhexyl (2-phenyl-3,4-dihydropyrazol-5-yl) carbonate |
InChI |
InChI=1S/C18H26N2O3/c1-3-5-9-15(4-2)14-22-18(21)23-17-12-13-20(19-17)16-10-7-6-8-11-16/h6-8,10-11,15H,3-5,9,12-14H2,1-2H3 |
InChIキー |
BRCDZECLEOGVHH-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)COC(=O)OC1=NN(CC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















